molecular formula C16H19N5O2S B4734651 2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B4734651
M. Wt: 345.4 g/mol
InChI Key: NUAFYGXYCFIMMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline involves the inhibition of various enzymes and proteins involved in cell proliferation and survival. This compound has been found to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of cell cycle progression. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce cell proliferation. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline in lab experiments include its potent anticancer and antitumor activities, as well as its ability to improve cognitive function and memory. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of the structure-activity relationship of this compound to identify more potent and selective analogs. Finally, the potential use of this compound as a tool for studying the mechanisms of cell proliferation and survival warrants further investigation.
Conclusion:
2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline is a chemical compound that has shown promising results in various fields of scientific research. Its potent anticancer and antitumor activities, as well as its ability to improve cognitive function and memory, make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to determine its safety and efficacy, and to identify more potent and selective analogs.

Scientific Research Applications

2-[1-(ethylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline has been studied extensively for its potential applications in various fields of scientific research. This compound has been found to exhibit anticancer, antitumor, and antiproliferative activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(1-ethylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-2-24(22,23)20-9-7-12(8-10-20)15-18-16-13-5-3-4-6-14(13)17-11-21(16)19-15/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAFYGXYCFIMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C2=NN3C=NC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Ethylsulfonyl)piperidin-4-yl][1,2,4]triazolo[1,5-c]quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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